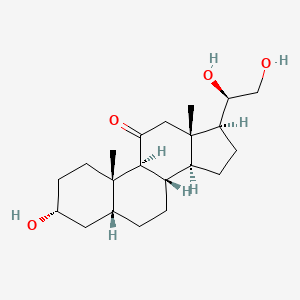

17-Deoxycortolone

Beschreibung

Based on contextual analysis, 17-Deoxycortolone likely refers to a steroid derivative lacking oxygenated functional groups (e.g., hydroxyl or carbonyl) at position 17. Such compounds are often intermediates or metabolites in steroidogenesis or synthetic glucocorticoid/mineralocorticoid pathways. For example, Cortodoxone (11-Deoxycortisol, CAS 152-58-9) shares structural features with cortisol but lacks an 11-hydroxyl group . Similarly, 21-Deoxycortisone (CAS 1882-82-2) is a pregnane derivative with hydroxyl groups at positions 17 and 21 but lacks a 21-hydroxyl group . These analogs highlight the importance of functional group positioning in biological activity.

Eigenschaften

IUPAC Name |

(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,18-19,22-23,25H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,18+,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYONPIMXAHRCT-ZRQOLJPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 17-Deoxycortolone involves the deoxygenation of cortisol. One method includes reacting the 17-hydroxy starting material with an excess of trimethylsilyl iodide. This reaction occurs in a single chemical step and is advantageous for preparing 17-deoxy corticosteroid derivatives .

Industrial Production Methods: Industrial production methods for 17-Deoxycortolone are not extensively documented. the process generally involves the use of advanced organic synthesis techniques to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 17-Deoxycortolone undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common reagents include chromium trioxide and pyridinium chlorochromate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 17-Deoxycortolone can yield 17-deoxycortolonic acids.

Wissenschaftliche Forschungsanwendungen

17-Deoxycortolone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other steroid compounds.

Biology: Studied for its role in cortisol metabolism and its effects on various biological processes.

Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.

Industry: Utilized in the production of corticosteroid-based pharmaceuticals.

Wirkmechanismus

The mechanism of action of 17-Deoxycortolone involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in cortisol metabolism, such as 11β-hydroxysteroid dehydrogenase. This modulation affects the levels of active cortisol in the body, thereby influencing various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Key Compounds and Structural Features

The following table summarizes critical structural and functional differences between 17-Deoxycortolone analogs:

Research Findings and Trends

- Metabolic Stability: Fluorination (e.g., dexamethasone) significantly enhances metabolic stability compared to non-halogenated analogs like DOC .

- Activity Modulation : Removal or substitution of hydroxyl groups (e.g., 17-Deoxycortolone analogs) reduces receptor binding affinity. For example, Cortodoxone’s lack of 11β-OH renders it inactive until hydroxylation .

- Industrial Applications : Desoxycorticosterone remains a niche pharmaceutical, while dexamethasone dominates clinical use due to its potency and versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.